2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic heterocyclic organic compounds that are structurally related to quinolines. This compound features a benzene ring fused to a pyridine ring, forming a benzo[c]pyridine structure. The presence of a nitro group and a methylphenyl group adds to its chemical complexity and potential reactivity.
Preparation Methods
The synthesis of 2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of iodine as a catalyst . This reaction proceeds through the formation of an iodinated azo-ylide dipole, which undergoes [3+2]-cycloaddition to yield the desired isoquinoline derivative.
Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water . These methods aim to improve the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents .
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Scientific Research Applications
2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoquinoline derivatives are known for their biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties . The compound’s unique structure makes it a valuable tool for studying various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . Additionally, the isoquinoline moiety can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
2-(3-methylphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be compared to other isoquinoline derivatives, such as 2-(4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dithione . While both compounds share a similar core structure, the presence of different substituents (e.g., nitro vs. dithione) imparts distinct chemical and biological properties. Other similar compounds include quinoline and its derivatives, which also exhibit a wide range of biological activities .
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable tool for studying chemical reactions, biological pathways, and potential therapeutic applications.
Properties
Molecular Formula |
C19H12N2O4 |
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Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-(3-methylphenyl)-6-nitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H12N2O4/c1-11-4-2-5-12(10-11)20-18(22)14-7-3-6-13-16(21(24)25)9-8-15(17(13)14)19(20)23/h2-10H,1H3 |
InChI Key |
VWIKRRSZNVEHSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O |
Origin of Product |
United States |
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